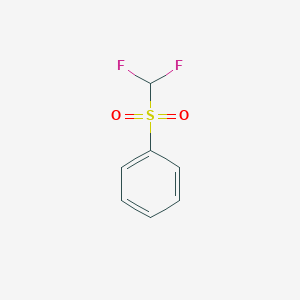

((Difluoromethyl)sulfonyl)benzene

説明

Overview of Organofluorine Chemistry and its Impact on Chemical Sciences

Organofluorine chemistry, the study of organic compounds containing carbon-fluorine bonds, has had a profound impact across the chemical sciences. wikipedia.orgnumberanalytics.com The unique properties of fluorine, such as its high electronegativity and small size, allow for the modification of organic compounds in ways that can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.comnumberanalytics.com This has led to the widespread application of organofluorine compounds in diverse fields including pharmaceuticals, materials science, and agrochemicals. wikipedia.orgworktribe.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the enhanced stability of many fluorinated molecules. wikipedia.orgnih.gov The history of this field dates back to the 19th century, with significant advancements occurring throughout the 20th century, including the development of fluoropolymers like Teflon and the introduction of new fluorinating agents. numberanalytics.comnih.gov

Importance of Fluorinated Motifs in Molecular Design and Biological Activity

The strategic incorporation of fluorine and fluorinated motifs into molecules is a key strategy in modern molecular design, particularly in the pharmaceutical and agrochemical industries. wikipedia.orgnih.gov

Table 1: Influence of Fluorine on Molecular Properties

| Property | Effect of Fluorination |

| pKa | Can be altered due to fluorine's high electronegativity, affecting the acidity/basicity of the molecule. nih.govtandfonline.com |

| Metabolic Stability | Often enhanced by blocking sites of metabolic oxidation. nih.govtandfonline.com |

| Membrane Permeability | Can be improved, leading to better bioavailability. nih.govtandfonline.com |

| Binding Affinity | Can be increased due to favorable interactions with target proteins. tandfonline.comacs.org |

| Conformation | Can be influenced, affecting the molecule's three-dimensional shape. nih.gov |

The difluoromethyl (CF2H) and difluoromethylene (CF2) groups are particularly important fluorinated motifs in research. The CF2H group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) groups, which are common in pharmaceuticals. nih.govnih.gov This allows for the modification of drug candidates to improve properties like target affinity and metabolic stability. nih.gov The CF2H group's ability to form hydrogen bonds is a key feature, influencing molecular conformation and interactions. nih.govcas.cn The difluoromethylene (CF2) group, while less common than CF2H, also finds application in modifying the properties of organic compounds, affecting their geometry and stability. st-andrews.ac.uk The introduction of the CF2 motif is a recognized strategy to improve the metabolic stability and bioavailability of molecules. cas.cn

Historical Context of Difluoromethyl Phenyl Sulfone (PhSO2CF2H) in Chemical Synthesis

((Difluoromethyl)sulfonyl)benzene, commonly known as difluoromethyl phenyl sulfone (PhSO2CF2H), is a commercially available compound with a significant history in chemical synthesis. cas.cnsigmaaldrich.comnih.gov

Difluoromethyl phenyl sulfone was first synthesized in 1960 by Hine and Porter. cas.cn Initial studies focused on its fundamental chemical properties and reactivity. Early on, it was recognized that the hydrogen atom on the difluoromethyl group was acidic, allowing for deprotonation to form a carbanion. This observation laid the groundwork for its future use as a nucleophilic reagent.

While first synthesized in 1960, the full potential of difluoromethyl phenyl sulfone as a versatile synthetic tool was not immediately realized. cas.cn Over the subsequent decades, academic research has increasingly demonstrated its broad utility. It has become a key reagent for introducing the difluoromethyl and difluoromethylene groups into a wide variety of organic molecules. cas.cn Its applications have expanded to include nucleophilic, electrophilic, and radical (phenylsulfonyl)difluoromethylation reactions. cas.cn For instance, in 2013, a method was developed for the nucleophilic (phenylsulfonyl)difluoromethylation of aldehydes. cas.cn Furthermore, its derivatives have been developed to act as electrophilic difluoromethylating agents. cas.cn The compound can also serve as a precursor to difluorocarbene, a highly reactive intermediate. cas.cn The recognition of PhSO2CF2H as a versatile building block has grown substantially, and it is now a staple in the synthesis of complex fluorinated compounds for various research applications. cas.cncas.cn

Structure

2D Structure

3D Structure

特性

IUPAC Name |

difluoromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHDNAVPELLXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473498 | |

| Record name | ((Difluoromethyl)sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-65-5 | |

| Record name | ((Difluoromethyl)sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | difluoromethanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Difluoromethyl Sulfonyl Benzene

Established Synthetic Pathways for ((Difluoromethyl)sulfonyl)benzene

The preparation of this compound can be achieved through several established methods. While direct difluoromethylation of benzenesulfonyl chloride is one possible route, the most commonly cited and practical synthesis involves a two-step sequence starting from sodium thiophenoxide.

The synthesis of this compound via the direct reaction of an electrophilic sulfur source like benzenesulfonyl chloride with a nucleophilic "difluoromethyl lithium" species is a conceptually straightforward approach. However, literature detailing this specific transformation with pre-formed difluoromethyl lithium is scarce, likely due to the instability of such a reagent. The generation of a difluoromethyl anion equivalent in situ is the more common strategy. The high reactivity of the difluoromethyl anion often necessitates the use of functionalized or stabilized difluoromethyl sources for controlled reactions with electrophiles. cas.cn

A widely adopted and reliable method for preparing this compound involves a two-step process. The synthesis begins with the reaction of sodium thiophenoxide with a chlorodifluoromethane (B1668795) source to form difluoromethyl phenyl sulfide (B99878). This intermediate is then oxidized to the target sulfone. cas.cn

The oxidation of the sulfide to the sulfone is a critical step and can be accomplished using various oxidizing agents. A common and effective method utilizes aqueous hydrogen peroxide in acetic acid. researchgate.net Other powerful oxidizing systems, such as Oxone (potassium peroxymonosulfate), are also employed to ensure the complete conversion of the sulfide to the sulfone. This oxidation is a robust and high-yielding reaction, making it a preferred pathway for the large-scale synthesis of this compound. orgsyn.org

Reaction Scheme for the Synthesis of this compound: Step 1: Nucleophilic Substitution C₆H₅SNa + CHClF₂ → C₆H₅SCF₂H + NaCl

Step 2: Oxidation C₆H₅SCF₂H + [O] → C₆H₅SO₂CF₂H

Advanced Methodologies for this compound Derivatives

This compound is a versatile building block for creating a wide array of more complex, functionalized organofluorine compounds. Its acidic C-H bond allows for deprotonation to generate the (benzenesulfonyl)difluoromethide anion, a potent nucleophile for various transformations.

The reactivity of this compound allows for the synthesis of numerous derivatives. For instance, it can undergo direct nucleophilic substitution with organothiocyanates under transition-metal-free conditions to produce (benzenesulfonyl)difluoromethyl thioethers. rsc.org This method can be combined with various thiocyanation techniques, enabling the late-stage (benzenesulfonyl)difluoromethylthiolation of molecules like alkyl halides and aryl diazonium salts. rsc.org

Furthermore, azidodifluoromethyl phenyl sulfone can be synthesized on a multi-gram scale from this compound and tosyl azide (B81097). nih.gov This stable azide serves as a valuable reagent for preparing N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles through azide-alkyne cycloaddition reactions. nih.gov

A significant application of this compound is in the stereoselective synthesis of chiral α-difluoromethyl amines. This is achieved through the nucleophilic addition of the in situ generated (benzenesulfonyl)difluoromethide anion to chiral N-(tert-butylsulfinyl)aldimines. This reaction proceeds with excellent diastereoselectivity, often exceeding 99% d.r. (diastereomeric ratio), to afford the corresponding sulfinyl-protected α-difluoromethyl amines. cas.cn The success of this method provides a reliable protocol for accessing enantiomerically pure α-difluoromethyl amines, which are important motifs in medicinal chemistry. The auxiliary tert-butylsulfinyl and the phenylsulfonyl groups can be subsequently removed to yield the free amine. cas.cn A similar highly efficient and stereoselective difluoromethylation has been achieved with N-tert-butylsulfinyl ketimines, providing access to chiral α-difluoromethyl tertiary carbinamines.

Table 1: Stereoselective (Phenylsulfonyl)difluoromethylation of Chiral Sulfinylimines This table presents data on the reaction of difluoromethyl phenyl sulfone with various (R)-N-(tert-butylsulfinyl)aldimines, showcasing the high yields and diastereoselectivity achieved.

| Entry | Sulfinylimine (Substrate) | Product | Yield (%) | d.r. (%) |

|---|---|---|---|---|

| 1 | (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide | (R)-2-methyl-N-((S)-1-(phenylsulfonyl)-2,2-difluoro-1-phenylethyl)propane-2-sulfinamide | 95 | >99 |

| 2 | (R,E)-N-(4-methylbenzylidene)-2-methylpropane-2-sulfinamide | (R)-2-methyl-N-((S)-1-(phenylsulfonyl)-2,2-difluoro-1-(p-tolyl)ethyl)propane-2-sulfinamide | 96 | >99 |

| 3 | (R,E)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | (R)-N-((S)-1-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,2-difluoroethyl)-2-methylpropane-2-sulfinamide | 96 | >99 |

| 4 | (R,E)-N-(naphthalen-2-ylmethylene)-2-methylpropane-2-sulfinamide | (R)-2-methyl-N-((S)-1-(naphthalen-2-yl)-1-(phenylsulfonyl)-2,2-difluoroethyl)propane-2-sulfinamide | 94 | >99 |

| 5 | (R,E)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | (R)-N-((S)-1-(furan-2-yl)-1-(phenylsulfonyl)-2,2-difluoroethyl)-2-methylpropane-2-sulfinamide | 90 | >99 |

Data sourced from Angewandte Chemie International Edition, 2005, 44(36), 5882-6. cas.cn

This compound can function as a selective difluoromethylene dianon equivalent (⁻CF₂⁻) in a one-pot stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols. In this reaction, the sulfone reacts with two equivalents of an aldehyde in the presence of a base like potassium tert-butoxide (tBuOK). The reaction proceeds with high diastereoselectivity (up to 94% de) favoring the anti isomer. This high selectivity is attributed to intramolecular charge-charge repulsion in the transition state rather than traditional steric hindrance. This methodology allows for the efficient construction of both symmetrical and unsymmetrical anti-2,2-difluoropropane-1,3-diols, which are valuable fluorinated building blocks.

Table 2: Synthesis of anti-2,2-Difluoropropane-1,3-diols This table illustrates the reaction of difluoromethyl phenyl sulfone with various aldehydes to form anti-diols, highlighting the yields and diastereomeric excess (de).

| Entry | Aldehyde | Product | Yield (%) | de (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1,3-diphenyl-2,2-difluoropropane-1,3-diol | 82 | 90 |

| 2 | 4-Chlorobenzaldehyde | 1,3-bis(4-chlorophenyl)-2,2-difluoropropane-1,3-diol | 85 | 92 |

| 3 | 4-Methoxybenzaldehyde | 1,3-bis(4-methoxyphenyl)-2,2-difluoropropane-1,3-diol | 83 | 94 |

| 4 | 2-Naphthaldehyde | 1,3-di(naphthalen-2-yl)-2,2-difluoropropane-1,3-diol | 81 | 92 |

| 5 | Cyclohexanecarbaldehyde | 1,3-dicyclohexyl-2,2-difluoropropane-1,3-diol | 75 | 88 |

Data sourced from Angewandte Chemie International Edition, 2003, 42(42), 5216-9.

Regioselective Nucleophilic Difluoromethylation of 1,2-Cyclic Sulfates and Sulfamidates

The reaction of this compound with 1,2-cyclic sulfates and sulfamidates provides a highly efficient and regioselective route for the synthesis of β-(phenylsulfonyl)difluoromethylated alcohols and amines. cas.cn This method addresses the challenge of introducing a difluoromethyl group at the β-position to a hydroxyl or amino group, which is difficult to achieve through the direct ring-opening of epoxides or aziridines with a difluoromethyl anion due to the "negative fluorine effect" that reduces the nucleophilicity of the fluorinated carbanion. cas.cn

The use of 1,2-cyclic sulfates as more reactive electrophiles than epoxides facilitates the nucleophilic attack of the (phenylsulfonyl)difluoromethyl anion, generated from this compound and a strong base like lithium hexamethyldisilazide (LHMDS). The reaction proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon of the cyclic sulfate (B86663), leading to the corresponding β-(benzenesulfonyl)difluoromethylated alcohols in excellent yields. cas.cn

A variety of structurally diverse 1,2-cyclic sulfates have been shown to react readily, affording the desired products. The reaction is typically carried out in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) at low temperatures. cas.cn

Table 1: (Phenylsulfonyl)difluoromethylation of 1,2-Cyclic Sulfates

| Entry | Cyclic Sulfate (Substrate) | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,2-Propylene sulfate | 1-(Phenylsulfonyl)-1,1-difluoro-2-propanol | 95 |

| 2 | 1,2-Butylene sulfate | 1-(Phenylsulfonyl)-1,1-difluoro-2-butanol | 96 |

| 3 | Styrene-derived cyclic sulfate | 2-Phenyl-1-(phenylsulfonyl)-1,1-difluoro-2-ethanol | 97 |

| 4 | Cyclohexene-derived cyclic sulfate | trans-2-(Phenylsulfonyl)difluoromethyl-cyclohexanol | 98 |

| 5 | Indene-derived cyclic sulfate | trans-2-(Phenylsulfonyl)difluoromethyl-indan-1-ol | 95 |

| 6 | Cyclic sulfate from 1,2-dodecanediol | 1-(Phenylsulfonyl)-1,1-difluoro-2-dodecanol | 97 |

| 7 | Cyclic sulfate with a benzyl (B1604629) ether | 3-Benzyloxy-1-(phenylsulfonyl)-1,1-difluoro-2-propanol | 95 |

| 8 | Cyclic sulfate with a silyl (B83357) ether | 3-(tert-Butyldimethylsilyloxy)-1-(phenylsulfonyl)-1,1-difluoro-2-propanol | 97 [b] |

| 9 | Cyclic sulfate with a phenyl group | 2-Phenyl-1-(phenylsulfonyl)-1,1-difluoro-2-ethanol | 98 |

| 10 | Cyclic sulfate with a p-tolyl group | 2-(p-Tolyl)-1-(phenylsulfonyl)-1,1-difluoro-2-ethanol | 97 [b] |

| 11 | Cyclic sulfate with a m-tolyl group | 2-(m-Tolyl)-1-(phenylsulfonyl)-1,1-difluoro-2-ethanol | 94 [b] |

Data sourced from Angewandte Chemie International Edition, 2007, 46, 786-789. cas.cn [b] Purified after silylation of the hydroxy group.

Similarly, optically pure 1,2-cyclic sulfamidates, prepared from corresponding amino alcohols, undergo a highly regioselective ring-opening reaction with the (phenylsulfonyl)difluoromethyl anion. This reaction furnishes homochiral β-(phenylsulfonyl)difluoromethylated amines in excellent yields, demonstrating the broad applicability of this methodology. cas.cn

Table 2: (Phenylsulfonyl)difluoromethylation of 1,2-Cyclic Sulfamidates

| Entry | Cyclic Sulfamidate (Substrate) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Tosyl-protected cyclic sulfamidate from (R)-phenylglycinol | (R)-N-(2-(Phenylsulfonyl)-2,2-difluoro-1-phenylethyl)-4-methylbenzenesulfonamide | 99 |

| 2 | N-Tosyl-protected cyclic sulfamidate from (R)-alaninol | (R)-N-(1-((Phenylsulfonyl)difluoromethyl)ethyl)-4-methylbenzenesulfonamide | 95 |

| 3 | N-Tosyl-protected cyclic sulfamidate from (S)-valinol | (S)-N-(3-Methyl-1-((phenylsulfonyl)difluoromethyl)butyl)-4-methylbenzenesulfonamide | 98 |

| 4 | N-Tosyl-protected cyclic sulfamidate from (S)-leucinol | (S)-N-(4-Methyl-1-((phenylsulfonyl)difluoromethyl)pentyl)-4-methylbenzenesulfonamide | 97 |

| 5 | N-Tosyl-protected cyclic sulfamidate from (1R,2S)-norephedrine | (1R,2S)-N-(1-Phenyl-1-((phenylsulfonyl)difluoromethyl)prop-2-yl)-4-methylbenzenesulfonamide | 96 |

| 6 | N-Benzyl-protected cyclic sulfamidate from (R)-phenylglycinol | (R)-N-Benzyl-2-(phenylsulfonyl)-2,2-difluoro-1-phenylethanamine | 90 |

| 7 | N-Benzyl-protected cyclic sulfamidate from (S)-valinol | (S)-N-Benzyl-3-methyl-1-((phenylsulfonyl)difluoromethyl)butanamine | 92 |

Data sourced from Angewandte Chemie International Edition, 2007, 46, 786-789. cas.cn

Synthesis of β-Difluoromethylated and β-Difluoromethylenated Alcohols and Amines

The β-(phenylsulfonyl)difluoromethylated alcohols and amines synthesized via the ring-opening of cyclic sulfates and sulfamidates are versatile intermediates that can be further transformed into β-difluoromethylated and β-difluoromethylenated products. cas.cn The phenylsulfonyl group acts as a "chemical chameleon," facilitating these subsequent transformations. cas.cn

Reductive desulfonylation of the β-(phenylsulfonyl)difluoromethylated compounds can be achieved using a magnesium/acetic acid/sodium acetate (B1210297) system in dimethylformamide (DMF) at room temperature. This process efficiently removes the phenylsulfonyl group to yield the corresponding β-difluoromethylated alcohols and amines. cas.cn For instance, the reductive desulfonylation of trans-2-(phenylsulfonyl)difluoromethyl-cyclohexanol results in the formation of trans-1-(difluoromethyl)cyclohexan-2-ol in 83% yield. Similarly, the corresponding β-difluoromethylated amine can be obtained in 81% yield from its phenylsulfonylated precursor. cas.cn

Furthermore, base-mediated α,β-elimination of phenylsulfinic acid from the β-(phenylsulfonyl)difluoromethylated adducts provides a straightforward route to β-difluoromethylenated alcohols and amines. cas.cn This elimination reaction leads to the formation of a carbon-carbon double bond, yielding valuable 1,1-difluoroalkene derivatives. For example, treatment of trans-2-(phenylsulfonyl)difluoromethyl-cyclohexanol with a suitable base affords 2-(difluoromethylene)cyclohexanol in 82% yield. The analogous β-difluoromethylenated amine can be synthesized in 70% yield. cas.cn

These transformations highlight the synthetic utility of the initial nucleophilic difluoromethylation of cyclic sulfates and sulfamidates, providing access to a range of β-difluoromethylated and β-difluoromethylenated compounds that are of significant interest in the life sciences. cas.cn

Mechanistic Investigations of Reactions Involving Difluoromethyl Sulfonyl Benzene

Exploration of Reaction Mechanisms in Nucleophilic (Phenylsulfonyl)difluoromethylation

Nucleophilic (phenylsulfonyl)difluoromethylation reactions are predicated on the generation of a key anionic intermediate from ((difluoromethyl)sulfonyl)benzene. This nucleophile can then engage with a range of electrophiles to forge new chemical bonds.

The central event in nucleophilic (phenylsulfonyl)difluoromethylation is the in situ formation of the (phenylsulfonyl)difluoromethyl anion (PhSO₂CF₂⁻). cas.cn This is typically achieved through the deprotonation of this compound using a suitable base. The strong electron-withdrawing nature of the phenylsulfonyl group renders the hydrogen atom on the difluoromethyl carbon sufficiently acidic for this deprotonation to occur readily. cas.cn Once formed, the PhSO₂CF₂⁻ anion behaves as a potent nucleophile, capable of attacking various electrophilic species. cas.cn The phenylsulfonyl group plays a crucial role in stabilizing the resulting difluoromethyl anion. cas.cn

This nucleophilic intermediate can participate in a variety of transformations, including additions to carbonyl compounds and other electrophiles, leading to the formation of valuable difluoromethylated products. cas.cn The stability and reactivity of the PhSO₂CF₂⁻ anion are key to its synthetic utility. cas.cn

The selection of the base and solvent system is a critical factor that governs the pathway and efficiency of nucleophilic (phenylsulfonyl)difluoromethylation. cas.cn A variety of bases have been successfully employed to generate the PhSO₂CF₂⁻ anion, and the choice of base can influence the reaction rate and the occurrence of side reactions. For instance, strong bases like potassium tert-butoxide are effective, but phase-transfer catalysis using aqueous sodium hydroxide (B78521) has also been reported. cas.cn

The solvent system influences the solubility of the reactants and the reactivity of the nucleophilic anion. cas.cn The interaction between the solvent, the base's counter-ion, and the PhSO₂CF₂⁻ anion can impact the reaction's regioselectivity, particularly in reactions with ambident electrophiles like α,β-unsaturated ketones where 1,2- versus 1,4-addition is possible. cas.cn The following table illustrates how different base and solvent combinations can affect the outcome of the nucleophilic addition of this compound to an aldehyde.

| Base | Solvent | Temperature (°C) | Product Yield (%) |

| t-BuOK | THF | -78 | High |

| NaOH (50% aq.) | CH₂Cl₂/Aliquat 336 | Room Temp. | Good |

| N(TMS)₃ / Me₄NF (cat.) | DMF | Not specified | High |

Data compiled from various sources. cas.cncas.cncas.cn

When the electrophilic substrate possesses a chiral center, the nucleophilic addition of the PhSO₂CF₂⁻ anion can lead to the formation of diastereomeric products. Understanding and controlling the diastereoselectivity of these reactions is a significant focus of research. The stereochemical outcome is often dictated by the steric and electronic properties of both the substrate and the nucleophile. cas.cn

For example, in the reaction with chiral N-tert-butanesulfinyl imines, the diastereoselectivity can be high, and the mechanism is proposed to proceed through a cyclic six-membered transition state. cas.cn This model helps to rationalize the observed stereochemical preference. The removal of the chiral auxiliary group after the reaction provides access to enantiomerically enriched α-difluoromethylated amines. cas.cncas.cn The high diastereoselectivity observed in some reactions, such as the formation of 2,2-difluoro-1,3-diols from aryl aldehydes, is attributed to effects like charge-charge repulsion in the transition state of the second addition step. cas.cn

Understanding Radical (Phenylsulfonyl)difluoromethylation Pathways

Beyond its role as a nucleophile precursor, this compound and its derivatives can also be sources of the (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•), enabling a different set of synthetic transformations.

The (phenylsulfonyl)difluoromethyl radical (PhSO₂CF₂•) can be generated through several methods. One approach involves the oxidation of the in situ generated PhSO₂CF₂⁻ anion. cas.cn For instance, the reaction of PhSO₂CF₂H with an oxidant like PhI(OAc)₂ can produce the PhSO₂CF₂• radical. cas.cn A plausible mechanism involves the formation of a hypervalent iodine intermediate from the PhSO₂CF₂⁻ anion, which then undergoes a single-electron transfer (SET) to generate the desired radical. cas.cn

Photoredox catalysis offers a milder method for generating the PhSO₂CF₂• radical. sioc.ac.cnnih.govnih.gov Specially designed reagents, such as certain sulfonium (B1226848) salts or Sulfox-CF₂SO₂Ph, can act as radical precursors under visible light irradiation in the presence of a suitable photocatalyst. sioc.ac.cnnih.gov This approach avoids the need for harsh oxidants and expands the scope of radical (phenylsulfonyl)difluoromethylation. nih.gov

The highly reactive PhSO₂CF₂• radical readily participates in addition reactions with unsaturated compounds like alkenes and alkynes. sioc.ac.cnwikipedia.org In a typical radical addition, the PhSO₂CF₂• radical adds to the unsaturated bond to form a new carbon-centered radical intermediate. wikipedia.orglibretexts.orglibretexts.org This intermediate can then be trapped or undergo further reactions to yield the final product. wikipedia.org

The PhSO₂CF₂• radical can also be employed in cycloaddition reactions. sioc.ac.cnrsc.orgresearchgate.netelsevierpure.com These reactions allow for the construction of cyclic and polycyclic systems containing the PhSO₂CF₂ group. For example, a radical [3+2]-cycloaddition reaction of alkenes has been developed using bromodifluoromethyl alkynyl ketones as precursors to generate the key radical species under photochemical conditions. rsc.org The regioselectivity and stereoselectivity of these radical reactions are important aspects of their mechanistic study. rsc.org

| Reaction Type | Substrate | Radical Generation Method | Key Intermediate |

| Radical Addition | Isocyanide | Oxidation of PhSO₂CF₂⁻ | PhSO₂CF₂• |

| Radical Addition | Alkene | Photoredox Catalysis | PhSO₂CF₂• |

| [3+2] Cycloaddition | Alkene | Photochemical | Difluoromethyl radical |

Data compiled from various sources. cas.cnsioc.ac.cnrsc.org

Photoredox Catalysis in Radical Difluoromethylation

The radical difluoromethylation of alkenes using this compound derivatives can be achieved through photoredox catalysis. researchgate.net This process allows for the introduction of the difluoromethyl (CF2H) group into organic molecules under mild reaction conditions. researchgate.net

A proposed mechanism for the photoredox-catalyzed difluoromethylation involves the use of a photocatalyst, such as an iridium complex like fac-[Ir(ppy)3] (ppy = 2-pyridylphenyl), which becomes excited upon irradiation with visible light. researchgate.netyoutube.com The excited photocatalyst can then engage in a single electron transfer (SET) process. youtube.com

In a reductive quenching cycle, the excited photocatalyst is reduced by an electron donor, generating a more reducing species. This reduced photocatalyst can then transfer an electron to a derivative of this compound, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine, leading to the formation of a difluoromethyl radical (•CF2H). researchgate.net

Alternatively, in an oxidative quenching cycle, the excited photocatalyst can be oxidized by an electron acceptor. The resulting oxidized photocatalyst can then abstract an electron from a suitable precursor to generate the desired radical. youtube.com The generated sulfonyl radicals can then be trapped by electron-deficient olefins. organic-chemistry.orgnih.gov

The key to these transformations is the generation of the radical species through the absorption of light by a chromophore, leading to a productive single electron transfer. youtube.com The choice of photocatalyst and reaction conditions, including the presence of additives, can influence the reaction's efficiency and outcome. researchgate.netorganic-chemistry.org

| Catalyst System Component | Role in Reaction |

| Iridium Photocatalyst (e.g., fac-[Ir(ppy)3]) | Absorbs visible light and initiates the electron transfer process. researchgate.netyoutube.com |

| This compound derivative | Source of the difluoromethyl radical. researchgate.net |

| Electron Donor/Acceptor | Participates in the quenching cycle of the photocatalyst. youtube.com |

| Alkene | Traps the generated difluoromethyl radical. researchgate.net |

Mechanisms of Electrophilic (Phenylsulfonyl)difluoromethylation

The (phenylsulfonyl)difluoromethyl group (PhSO2CF2) can be introduced into molecules through electrophilic pathways. acs.org This is significant as the PhSO2CF2 group can be chemically transformed into other valuable functionalities like difluoromethyl (CF2H) and difluoromethylene (-CF2-). acs.org

Hypervalent iodine reagents are effective for electrophilic group transfer due to the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group. princeton.edu (Phenylsulfonyl)difluoromethylated hypervalent iodine(III) reagents serve as sources for the electrophilic transfer of the PhSO2CF2 group. acs.org The reactivity of these reagents is based on the principle of umpolung, where the polarity of a functional group is inverted. researchgate.netnih.gov

The general reactivity pattern for organo-λ³-iodanes involves nucleophilic attack at the electrophilic iodine center, followed by reductive elimination of iodobenzene, which is a key driving force for the reaction. princeton.edu The stability and reactivity of cyclic hypervalent iodine reagents, such as benziodoxolones, are enhanced by their molecular geometry and the incorporation of the iodine atom into a five-membered ring. nih.govnih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like benzene (B151609), where an electrophile replaces a hydrogen atom on the aromatic ring. chemistry.coachmasterorganicchemistry.com The reaction generally proceeds in three steps: activation of the electrophile, attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the rate-determining step), and deprotonation to restore aromaticity. masterorganicchemistry.com

In the context of this compound, while direct electrophilic aromatic substitution on the benzene ring of the reagent itself is a possibility, the focus of its utility is often as a source of electrophilic species for reaction with other substrates. For instance, a hypervalent iodine reagent bearing the (phenylsulfonyl)difluoromethyl group can deliver this group as an electrophile to other aromatic systems. acs.org The mechanism would follow the general principles of EAS, where the aromatic substrate attacks the electrophilic species generated from the hypervalent iodine reagent. chemistry.coachmasterorganicchemistry.com

| Reaction Type | Key Mechanistic Feature | Role of this compound derivative |

| Electrophilic (Phenylsulfonyl)difluoromethylation | Transfer of an electrophilic PhSO2CF2 group. acs.org | Acts as the source of the electrophile, often via a hypervalent iodine intermediate. acs.org |

| Electrophilic Aromatic Substitution | Attack of an aromatic ring on an electrophile. chemistry.coachmasterorganicchemistry.com | A derivative can provide the electrophilic (phenylsulfonyl)difluoromethyl species. acs.org |

Difluorocarbene Generation and Reactivity from this compound

This compound and its derivatives can serve as precursors for the generation of difluorocarbene (:CF2), a highly reactive intermediate for various synthetic transformations. sioc.ac.cncas.cn

The generation of difluorocarbene from sulfone-containing precursors often occurs under basic conditions. sioc.ac.cn For instance, a reagent like Sulfox-CF2SO2Ph, which contains both sulfoximine (B86345) and sulfone moieties, can generate difluorocarbene. sioc.ac.cnnih.gov Under basic conditions, the phenylsulfonyl group is selectively cleaved. This is followed by an α-elimination of the sulfoximidoyl group, which releases difluorocarbene. sioc.ac.cnnih.gov

The general mechanism involves the deprotonation of a precursor to form an anion, which then undergoes elimination to release the carbene. cas.cn The choice of base and reaction conditions can be crucial for controlling the rate of difluorocarbene generation. cas.cn

Difluorocarbene is an electrophilic species that readily reacts with nucleophiles. cas.cn It can undergo insertion reactions into various heteroatom-hydrogen bonds, including O-H, S-H, and N-H bonds. researchgate.netresearchgate.net

The reaction with nucleophiles like phenolates (from phenols and a base) or thiolates (from thiols and a base) typically proceeds by the attack of the nucleophile on the electrophilic carbon of the difluorocarbene. cas.cn This forms an anionic intermediate, which is then protonated to yield the corresponding difluoromethylated product (e.g., aryl difluoromethyl ethers from phenols). cas.cn

These insertion reactions are valuable for synthesizing molecules containing the difluoromethyl (CF2H) group. cas.cn The reaction conditions, such as temperature and the nature of the base, can be optimized to achieve high yields and selectivity. cas.cn

| Reactant Type | Product of Difluorocarbene Insertion |

| Phenol (O-H bond) | Aryl difluoromethyl ether cas.cn |

| Thiol (S-H bond) | Difluoromethyl thioether sioc.ac.cn |

| Amine/Amide (N-H bond) | N-difluoromethylated compound cas.cn |

[2+1] Cycloaddition Reactions with Alkenes

The generation of difluorocarbene from precursors like this compound (PhSO₂CF₂H) opens up the possibility of [2+1] cycloaddition reactions with alkenes to form valuable gem-difluorocyclopropanes. However, the practical application of PhSO₂CF₂H for this specific purpose appears to be limited, with other difluorocarbene sources often being more efficient under neutral conditions. The challenge lies in the conditions required to generate the carbene from the sulfone precursor.

Typically, the formation of difluorocarbene from this compound requires basic conditions to deprotonate the α-carbon, followed by the elimination of the phenylsulfonyl group. While effective for the difluoromethylation of heteroatoms, these basic conditions can be detrimental to the subsequent cycloaddition with many alkenes, leading to side reactions and reduced yields. Research has indicated that related precursors, such as chlorodifluoromethyl phenyl sulfone (PhSO₂CF₂Cl), are inefficient for [2+1] cycloaddition reactions with alkenes. The fast release of difluorocarbene under basic conditions and its propensity to react with the base itself can significantly hinder the desired cycloaddition.

Despite these challenges, the [2+1] cycloaddition of difluorocarbene with alkenes remains a significant transformation in organofluorine chemistry. The reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted cyclopropane. This stereospecificity is a hallmark of a concerted reaction mechanism where the carbene adds to the double bond in a single step.

Due to the limited specific examples in the literature of this compound being used for this reaction, a detailed data table of various alkenes with their corresponding yields and reaction conditions is not available at this time.

Computational Studies on Difluorocarbene Formation and Reactivity

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the formation and reactivity of difluorocarbene from various precursors. While specific DFT studies on the generation of difluorocarbene directly from this compound are not extensively reported, the general principles of its formation and subsequent cycloaddition reactions have been computationally modeled.

A key finding from early research, which suggested a mechanism involving difluorocarbene formation from this compound, came from the observation that its reaction with sodium methoxide (B1231860) in methanol (B129727) proceeded faster than would be expected for a simple Sₙ2 reaction. This pointed towards a pathway involving the initial deprotonation of the difluoromethyl group by the base, forming a carbanion. This is followed by the elimination of the benzenesulfinate (B1229208) anion to generate the singlet difluorocarbene (:CF₂).

Proposed Mechanism of Difluorocarbene Formation:

Deprotonation: PhSO₂CF₂H + Base ⇌ [PhSO₂CF₂]⁻ + [Base-H]⁺

α-Elimination: [PhSO₂CF₂]⁻ → :CF₂ + [PhSO₂]⁻

Advanced Synthetic Applications of Difluoromethyl Sulfonyl Benzene in Organic Synthesis

Development of Novel Difluoromethylation Reagents and Methodologies

The versatility of ((difluoromethyl)sulfonyl)benzene has spurred the development of various synthetic methodologies, capitalizing on its ability to act as a precursor to reactive difluoromethyl species.

This compound serves as an effective precursor for the (phenylsulfonyl)difluoromethyl anion (PhSO2CF2⁻), a key nucleophilic species. cas.cn This anion is typically generated in situ by treating PhSO2CF2H with a suitable base. The phenylsulfonyl group is crucial as it significantly increases the thermal stability of the fluorinated carbanion, making it more amenable to controlled reactions compared to more unstable fluorinated anions. cas.cncas.cn The enhanced stability and nucleophilicity of the PhSO2CF2⁻ anion allow it to react efficiently with a wide range of electrophiles. cas.cn For instance, under basic conditions, it can participate in reactions with carbonyl compounds. A notable application is the reaction with aryl aldehydes in the presence of potassium tert-butoxide in DMF, which couples two aldehyde molecules to produce anti-2,2-difluoro-1,3-diols with high diastereoselectivity. cas.cn

The reactivity of this compound extends to the synthesis of valuable organosilicon compounds. One key application is its use in reductive silylation to prepare difluoromethylsilanes. cas.cn A significant reagent derived from this chemistry is [(phenylsulfonyl)difluoromethyl]trimethylsilane (PhSO2CF2SiMe3). This compound can be synthesized by reacting bromodifluoromethyl phenyl sulfone with n-butyllithium and then trapping the resulting anion with trimethylsilyl (B98337) chloride, affording the product in good yield. cas.cn PhSO2CF2SiMe3 itself is a valuable nucleophilic (phenylsulfonyl)difluoromethylation reagent. cas.cn Furthermore, this compound can participate in magnesium metal-mediated reductive coupling with chlorosilanes to yield difluoromethylsilanes, demonstrating a direct pathway to these important synthetic intermediates. cas.cn

The nucleophilic carbanion generated from this compound and its derivatives has been successfully employed in addition reactions with various soft electrophiles, including α,β-enones, arynes, and acetylenic ketones. cas.cnacs.orgfigshare.com The success of these nucleophilic fluoroalkylation reactions is highly dependent on the hard/soft nature of the fluorinated carbanion. cas.cnacs.orgfigshare.com The phenylsulfonyl group increases the softness of the carbanion, enabling it to react effectively with soft carbon electrophiles. cas.cn

In reactions with α,β-enones like 2-cyclohexenone, the regioselectivity (1,2- vs. 1,4-addition) is influenced by the reaction conditions and the specific nature of the carbanion. cas.cnacs.org For instance, the lithium salt of monofluoromethyl phenyl sulfone adds to 2-cyclohexenone with good regioselectivity. cas.cn The fluoroalkylation of arynes and α,β-acetylenic ketones using related fluorinated sulfones leads to the formation of fluorobis(phenylsulfonyl)methylated arenes and β-fluorobis(phenylsulfonyl)methylated α,β-enones, respectively, in good yields. acs.orgfigshare.com

Table 1: Nucleophilic Fluoroalkylation of 2-Cyclohexenone

| Reagent Precursor | Base | Product Type | Diastereomeric Ratio |

| PhSO₂CH₂F | LHMDS | 1,2-Adduct | ~1:1 |

| PhSO₂CH₂F | LHMDS | 1,4-Adduct | 4:1 |

Data sourced from research on the nucleophilic fluoroalkylation of α,β-enones. cas.cn

A powerful two-step strategy for difluoromethylation involves the initial nucleophilic substitution of alkyl halides with the PhSO2CF2⁻ anion, followed by reductive desulfonylation. google.comsigmaaldrich.com This method allows for the facile synthesis of difluoromethylalkanes and terminal 1,1-difluoro-1-alkenes. google.com

The first step involves the deprotonation of this compound with a base (e.g., potassium tert-butoxide) to form the anion, which then displaces a halide from a primary alkyl halide in an Sₙ2 reaction. google.com This yields an alkylated difluoromethyl sulfone. The subsequent reductive removal of the phenylsulfonyl group is a critical step. While sodium metal in methanol (B129727) gives poor yields, the use of a sodium/mercury amalgam in the presence of a buffer like sodium monohydrogenphosphate effectively removes the sulfonyl group to yield the desired difluoromethylated product. google.com This buffer mitigates issues caused by the in situ generation of strong bases that can lead to side reactions. google.com

Table 2: Synthesis of Difluoromethylalkanes via Substitution and Desulfonylation

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1. Nucleophilic Substitution | PhSO₂CF₂H, Base (e.g., t-BuOK), R-X (Alkyl Halide) | R-CF₂-SO₂Ph | Formation of C-C bond |

| 2. Reductive Desulfonylation | Na/Hg, Na₂HPO₄ | R-CF₂H | Removal of PhSO₂ group |

This strategy provides a versatile route to various difluoromethylated compounds. google.comcas.cn

Stereoselective and Regioselective Difluoromethylation Reactions

The development of methods for controlling the stereochemistry of the newly formed C-CF2H center is a significant area of research, enabling access to valuable chiral building blocks.

This compound is a key reagent in the asymmetric synthesis of chiral molecules containing the difluoromethyl group. nih.gov A prominent example is the stereoselective synthesis of enantiopure α-difluoromethyl amines. cas.cn This is achieved through the addition of the PhSO2CF2⁻ anion to chiral N-tert-butylsulfinyl aldimines (Ellman's aldimines). cas.cn The reaction proceeds with excellent diastereoselectivity, which is rationalized by a non-chelation-controlled transition state model. cas.cn The resulting (phenylsulfonyl)difluoromethylated amines can then be deprotected to afford the desired chiral α-difluoromethyl amines. cas.cn This methodology has been shown to be compatible with a range of substituents on the aldimine. cas.cn These chiral products are of high interest due to the role of the CF2H group as a bioisostere for alcohols and thiols in bioactive molecules. nih.govresearchgate.net Further transformations of the resulting α‐difluorinated β‐amino sulfones, such as desulfonylation, demonstrate the synthetic utility of these chiral building blocks. uq.edu.au

Regiocontrolled Introduction of Difluoromethyl Groups into Complex Molecules

The precise placement of a difluoromethyl (CF₂H) group within a complex molecule is crucial as the position significantly influences the molecule's biological activity. uni-muenster.de this compound and its derivatives serve as key reagents in strategies designed to achieve this regiocontrol, particularly in heterocyclic systems like pyridines, which are common motifs in pharmaceuticals and agrochemicals. uni-muenster.denih.gov

A significant challenge in synthetic chemistry has been the direct and selective C-H difluoromethylation of pyridines, especially at the meta-position, which is often difficult to access. uni-muenster.denih.gov Researchers have developed a strategy that utilizes temporary dearomatization of the pyridine (B92270) ring to achieve switchable regioselectivity. uni-muenster.de In this approach, the pyridine is first converted into an oxazino pyridine intermediate. This intermediate can then undergo a radical reaction to introduce the difluoromethyl group at the meta-position. nih.govnih.gov

Remarkably, the regioselectivity can be switched to the para-position by simply treating the same oxazino pyridine intermediate with acid. nih.gov This treatment generates a pyridinium (B92312) salt in situ, which then undergoes a highly regioselective Minisci-type reaction to install the difluoromethyl group at the para-position. nih.govnih.gov This dual-mode reactivity, governed by the reaction conditions, allows for the controlled synthesis of either meta- or para-difluoromethylated pyridines from a common precursor, showcasing a high degree of regiocontrol in late-stage functionalization. uni-muenster.denih.gov This method has been successfully applied to introduce the CF₂H group into pyridine-containing drug molecules. nih.gov

Transition-Metal Mediated Difluoromethylation Reactions

Transition-metal catalysis provides powerful and versatile methods for forming carbon-fluorine bonds, and this compound is a prominent reagent in this field. By employing metals like copper, nickel, and palladium, chemists can efficiently introduce the (phenylsulfonyl)difluoromethyl or difluoromethyl group into various organic substrates. cas.cnnih.govchemrxiv.org

A notable application of this compound (PhSO₂CF₂H) is in the copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids. cas.cnnih.govrsc.org This method provides a direct route to introduce the PhSO₂CF₂ group into aromatic rings. The process involves the generation of a key "PhSO₂CF₂Cu" species from PhSO₂CF₂H. cas.cnnih.gov This copper reagent then couples with a wide range of arylboronic acids under aerobic conditions. cas.cn

The reaction mechanism is thought to proceed through the oxidation of a Cu(I) species to a Cu(III) intermediate, followed by transmetallation with the arylboronic acid. Subsequent reductive elimination from the resulting "PhSO₂CF₂Cu(III)Ar" species yields the desired (phenylsulfonyl)difluoromethylated arene product. cas.cn The reaction demonstrates broad functional group tolerance, accommodating substituents such as halides, nitro, formyl, and methoxy (B1213986) groups, particularly at the ortho-position of the arylboronic acid. cas.cn

Table 1: Copper-Mediated (Phenylsulfonyl)difluoromethylation of Various Arylboronic Acids Reaction conditions involved using PhSO₂CF₂H, a copper source, and an arylboronic acid under aerobic conditions. Yields are for the isolated product.

| Arylboronic Acid Substituent | Product Yield (%) |

| 2-Trifluoromethoxy | 75% |

| 2-Trifluoromethyl | 71% |

| 2-Formyl | 72% |

| 2-Chloro | 78% |

| 2-Bromo | 76% |

| 2-Nitro | 65% |

| 3-Nitro | 55% |

| 4-Nitro | 51% |

| 4-Methoxy | 56% |

Data sourced from Chemical Communications (RSC Publishing). cas.cn

Nickel catalysis has enabled the use of difluoromethylsulfonyl reagents in cross-electrophile coupling reactions. A key reagent in this area is difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), a crystalline and sustainably sourced derivative. chemrxiv.orgnih.gov This reagent allows for the difluoromethylation of a diverse array of (hetero)aryl bromides under mild conditions. chemrxiv.org

The proposed mechanism involves the reduction of the sulfone by a nickel catalyst to generate a difluoromethyl radical (•CF₂H). This step is considered rate-limiting and competes with the oxidative addition of the aryl bromide to the nickel center. The resulting arylnickel complex then reacts with the difluoromethyl radical to form the cross-coupled product. chemrxiv.org Mechanistic studies indicate that the pyridyl group plays a crucial role in the reactivity, likely through coordination to the nickel catalyst or other cations in the reaction mixture. nih.gov This method is highly effective for a variety of heteroaryl bromides and can be applied to the synthesis of precursors for preclinical pharmaceuticals. chemrxiv.org

Table 2: Examples of Nickel-Catalyzed Difluoromethylation of (Hetero)aryl Bromides Reaction utilized 2-PySO₂CF₂H as the difluoromethyl source and a nickel catalyst.

| (Hetero)aryl Bromide | Product Yield (%) |

| 4-Bromobenzonitrile | 81% |

| Methyl 4-bromobenzoate | 75% |

| 2-Bromo-6-methoxynaphthalene | 74% |

| 3-Bromopyridine | 66% |

| 5-Bromoisoquinoline | 72% |

| 2-Bromothiophene | 58% |

Data sourced from ChemRxiv and PubMed. chemrxiv.orgnih.gov

Palladium catalysts offer another effective pathway for difluoromethylation reactions. A mild and general method has been developed for the palladium-catalyzed difluoromethylation of various aryl chlorides and triflates. nih.gov This protocol is significant because aryl chlorides are often more readily available and cost-effective than other aryl halides. The reaction demonstrates high functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.gov This capability allows medicinal chemists to rapidly synthesize novel derivatives of drug molecules containing an aryl chloride or triflate unit, potentially improving their pharmacological properties. nih.gov

Photoredox Catalysis in Difluoromethylation and Difunctionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating radical reactions under mild conditions. In this context, this compound and its derivatives have been employed as precursors to the difluoromethyl radical (•CF₂H), enabling a variety of transformations of alkenes and aromatic compounds. nih.govresearchgate.net

Under visible-light irradiation, a photocatalyst can facilitate the single-electron reduction of a fluorinated sulfone reagent, such as difluoromethyl 2-pyridyl sulfone, to generate a difluoromethyl radical. nih.gov This reactive intermediate can then engage in various synthetic transformations.

One key application is the hydrodifluoromethylation of alkenes. researchgate.net For instance, alkenes derived from oxindoles react under visible light with a difluoromethyl source to create previously inaccessible difluoromethylated oxindoles that feature a C(sp³)-CF₂H quaternary center. researchgate.net Similarly, this photoredox strategy has been used for the radical fluoroalkylation of isocyanides. The addition of the •CF₂H radical to an isocyanide, followed by cyclization, provides access to a wide range of difluoromethylated heterocycles, such as phenanthridines. nih.gov These methods are valued for their mild reaction conditions and broad substrate scope, offering new routes to synthesize organofluorine compounds. nih.govresearchgate.net

Table 3: Summary of Visible-Light Promoted Difluoromethylation Reactions

| Reaction Type | Substrate Class | Difluoromethyl Source Example | Product Type |

| Hydrodifluoromethylation | Alkenes (from oxindoles) | (Difluoromethyl)triphenylphosphonium bromide | CF₂H-containing oxindoles |

| Radical Fluoroalkylation | Isocyanides | Difluoromethyl 2-pyridyl sulfone | Difluoromethylated phenanthridines |

| Oxysulfonylation | Alkenes | Sulfinic acids | β-ketosulfones |

Data sourced from various publications on photoredox catalysis. nih.govresearchgate.netrsc.org

Development of Trifluoromethylsulfonyl-pyridinium Salt (TFSP) as a Trifluoromethylation Reagent

Trifluoromethylsulfonyl-pyridinium salt (TFSP) has emerged as a significant reagent in organic synthesis, specifically for trifluoromethylation reactions. cas.cnorganic-chemistry.org It is a bench-stable, solid compound that can be readily prepared from inexpensive and widely available industrial feedstocks, namely trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine. cas.cnacs.org This accessibility presents a practical alternative to many traditional trifluoromethylation reagents that are often costly, volatile, or difficult to handle. organic-chemistry.orgacs.org

The primary utility of TFSP lies in its ability to generate trifluoromethyl (CF3) radicals under visible-light photocatalysis. organic-chemistry.orgacs.org This process enables a variety of chemical transformations. For instance, TFSP has been successfully employed in the azido- and cyano-trifluoromethylation of alkenes. organic-chemistry.orgacs.org Mechanistic studies suggest that the reaction proceeds via a single-electron transfer (SET) pathway, where the photoexcited catalyst reduces TFSP to generate the CF3 radical. organic-chemistry.org This reactive intermediate then engages with substrates, allowing for the efficient difunctionalization of a wide range of alkenes, including styrenes and various heterocycles. organic-chemistry.org

Beyond simple alkenes, the methodology has proven effective for the late-stage functionalization of biologically relevant molecules, such as estrone (B1671321) and fenofibrate, demonstrating its utility in complex chemical environments. organic-chemistry.org Furthermore, TFSP has been utilized as a trifluoromethylthiol (CF3S) source for the trifluoromethylthiolation of indole (B1671886) derivatives under reductive conditions, showcasing its versatility. cas.cnresearchgate.net

Dual Catalytic Systems for C-H Difluoromethylation

Dual catalytic systems represent a sophisticated strategy in organic synthesis, enabling challenging transformations like the direct C-H difluoromethylation of heterocycles under mild conditions. acs.orgnih.govresearchgate.net These systems often merge two distinct catalytic cycles to achieve a reaction that would be difficult with a single catalyst. A common approach involves combining photoredox catalysis with another catalytic process. acs.orgnih.gov For instance, visible-light-induced organophotocatalysis has been developed for the direct C-H difluoromethylation of heterocycles using oxygen as a green and sustainable oxidant, which avoids the need for pre-functionalized substrates or metal additives. nih.gov

In these systems, a photocatalyst absorbs visible light to generate a highly reactive species that can activate a difluoromethyl source. Reagents structurally related to this compound, such as difluoromethyl benzothiazolyl-sulfone and difluoromethyl pyridyl-sulfone, have been employed as effective precursors for the difluoromethyl radical (•CF2H) under photoredox conditions. mdpi.com The generated •CF2H radical then adds to a (hetero)arene, and the dual catalytic system facilitates the subsequent steps to afford the final difluoromethylated product. mdpi.com

Recent innovations in this area include the development of dual-active-center covalent organic frameworks (COFs) as heterogeneous photocatalysts. acs.org By incorporating specific moieties like anthracene (B1667546) and benzothiadiazole into the COF structure, a charge transfer pathway is created that enhances the separation of photoexcited electrons and holes. acs.org This efficient charge separation boosts the catalytic activity for the direct C-H difluoromethylation of heterocycles using sodium difluoromethanesulfinate (NaSO2CF2H) as the difluoromethyl source. acs.org Another strategy involves dual catalytic systems featuring a nickel catalyst and a cobalt co-catalyst for cross-electrophile coupling, which can be rationally optimized for different substrates. nih.gov

Late-Stage Difluoromethylation Strategies in Complex Molecule Synthesis

Late-stage difluoromethylation has become an invaluable tool in chemical synthesis, allowing for the introduction of the difluoromethyl (CF2H) group into intricate molecules at a late step in the synthetic sequence. rsc.orgrsc.org This approach is highly desirable as it enables the rapid diversification of complex molecular scaffolds and the synthesis of novel analogs of established compounds without the need for de novo synthesis. rsc.orgresearchgate.net The development of numerous difluoromethylation reagents and metal-based methods has significantly advanced this field, streamlining access to molecules with pharmaceutical and biological relevance. rsc.orgresearchgate.net

The strategic incorporation of the CF2H group can profoundly alter the physicochemical and biological properties of a molecule. nih.govnih.gov This has driven the development of various methodologies, including radical, electrophilic, nucleophilic, and cross-coupling reactions, to forge C-CF2H bonds. rsc.org These methods are often designed to be tolerant of a wide range of functional groups, a prerequisite for their application in the late-stage functionalization of complex substrates. rsc.org

The difluoromethyl group is of particular interest in medicinal chemistry and pharmaceutical research because it is considered a lipophilic bioisostere of hydrogen-bond donor groups like hydroxyl (–OH), thiol (–SH), and amine (–NH2) moieties. nih.govnih.gov Its introduction can enhance properties such as metabolic stability, bioavailability, and binding affinity. rsc.orgnih.gov Consequently, late-stage difluoromethylation provides medicinal chemists with a powerful tool to access novel CF2H-containing drug-like molecules and optimize lead compounds. rsc.org

A variety of catalytic systems have been applied to the late-stage difluoromethylation of pharmaceutically relevant compounds. For example, cooperative palladium/silver catalytic systems and nickel-catalyzed methods have been developed for the difluoromethylation of (hetero)aryl chlorides and bromides under mild conditions suitable for modifying biologically relevant molecules. rsc.org Deaminative difluoromethylation using copper catalysis offers a way to convert primary amines in densely functionalized pharmaceuticals and natural products into the CF2H group. researchgate.net The utility of these strategies has been demonstrated in the synthesis of difluoromethylated analogs of various drugs and bioactive molecules. nih.gov

| Parent Molecule/Scaffold | Difluoromethylation Strategy | Significance | Reference |

|---|---|---|---|

| Analogues of Roflumilast, MPC-6827, DPA-714 | 18F-Difluoromethylation via [18F]DFC insertion | Synthesis of PET imaging agents and bioactive probes. | nih.gov |

| Fenofibrate Analogue | Pd-catalyzed [18F]difluoromethylation of aryl boronic acid | Demonstrates applicability to complex drug molecules. | nih.gov |

| Alkyl Pyridinium Salts (from amines) | Copper-catalyzed deaminative difluoromethylation | Converts amine groups in complex molecules to CF2H groups. | researchgate.net |

| (Hetero)aryl Chlorides | Palladium/Silver cooperative catalysis | Provides a tool for medicinal chemists to access novel drug-like molecules. | rsc.org |

The ability to selectively modify biologically relevant molecules is a key challenge in chemical synthesis. Late-stage difluoromethylation methods have been successfully applied to the functionalization of a diverse array of such molecules, including natural products, peptides, and approved drugs. organic-chemistry.orgresearchgate.netresearchgate.net These reactions must proceed under mild conditions to preserve the integrity of often sensitive and highly functionalized substrates. rsc.org

Electrochemical methods have been developed for the radical hydrodifluoromethylation of unsaturated C-C bonds, a strategy that has been applied to the late-stage modification of pharmaceutical agents. nih.gov Similarly, copper-catalyzed protocols have proven effective for installing CF2H groups into complex structures. researchgate.net The successful difluoromethylation of important heterocyclic motifs like pyrimidines, pyrazoles, and indoles, which are common in pharmaceuticals, highlights the power of these modern synthetic tools. rsc.org The strategic placement of a CF2H group can serve to mimic other functional groups or introduce unique electronic and conformational properties, making it a valuable tactic in the design of novel bioactive compounds. researchgate.netnih.gov

A critical aspect of late-stage functionalization is controlling the position at which the new group is introduced. Significant progress has been made in the site-selective introduction of the CF2H group onto arenes and heteroarenes. rsc.orgacs.org Strategies often rely on either the inherent reactivity of the substrate or the use of directing groups and specialized catalysts. sci-hub.seresearchgate.net

Computational and Spectroscopic Studies of Difluoromethyl Sulfonyl Benzene and Its Intermediates

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the detailed analysis of the structures of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry provide a window into the molecular world, allowing for the precise identification of compounds and the elucidation of their three-dimensional arrangements.

The characterization of reaction intermediates and final products is fundamental to understanding the chemical transformations of ((Difluoromethyl)sulfonyl)benzene. The phenylsulfonyl group (PhSO2) plays a significant role in stabilizing reaction intermediates, which facilitates various synthetic applications. cas.cn Spectroscopic techniques are vital for confirming the structures of these synthesized molecules.

For instance, in the synthesis of (benzenesulfonyl)difluoromethyl thioethers from this compound and organothiocyanates, the resulting products are characterized to confirm their structure. rsc.org Similarly, computational and experimental methods like FT-IR, ¹H NMR, and ¹³C NMR are used to analyze related sulfonamide-Schiff base derivatives. nih.gov In the ¹H NMR spectrum of one such derivative, a characteristic peak for the azomethine group (CH=N) appeared at 8.40 ppm, which aligned well with the computationally predicted shift of 8.60 ppm. nih.gov Aromatic protons typically resonate in the 6.15–7.80 ppm range. nih.gov

These characterization methods were instrumental in confirming the outcomes of various reactions, including cycloadditions and transition-metal-mediated couplings involving the (phenylsulfonyl)difluoromethyl group. cas.cn For example, the structure of products from the [3 + 2] cycloaddition reaction between a (phenylsulfonyl)difluoromethylated N-tert-butanesulfinyl ketimine and benzyne (B1209423) was confirmed using these techniques. cas.cn

Table 1: Spectroscopic Data for a Representative Sulfonamide-Schiff Base Derivative nih.gov

| Proton/Group | Experimental ¹H NMR Chemical Shift (ppm) | Computational ¹H NMR Chemical Shift (ppm) |

|---|---|---|

| Azomethine (CH=N) | 8.40 | 8.60 |

| N-(CH₃)₂ | 2.03–3.18 | 2.66–3.56 |

| Aromatic (Ar-H) | 6.15–7.80 | - |

| Secondary Amine (NH) | 11.28 | - |

Quantum Chemical Calculations and Modeling

Quantum chemical calculations have become a powerful tool in modern chemistry for predicting molecular properties and reaction outcomes. nih.gov Methods like Density Functional Theory (DFT) allow for the modeling of molecular geometries, electronic structures, and reaction energetics, providing insights that complement experimental findings. nih.govblueqat.com

Understanding the mechanism of a chemical reaction requires identifying the transition states and calculating the associated energy barriers. These calculations help explain why a reaction proceeds through a particular pathway. Quantum chemical calculations are used to model the potential energy surfaces of reactions, revealing the lowest energy paths from reactants to products. nih.gov

In the context of reactions involving benzene (B151609) derivatives, computational methods can determine the energy required for processes like proton removal. For example, calculations show that the energy needed to remove a proton from a benzene ring is influenced by substituents and the solvent environment. scispace.com The energy required to remove a proton from fluorobenzene (B45895) in the gas phase is 0.6443 atomic units (au), which is less than that for unsubstituted benzene (0.6639 au). scispace.com This type of analysis is foundational for understanding the stability of intermediates, such as the arenium ion (or sigma complex) in electrophilic aromatic substitution, which is a model for the reaction's transition state. chemrxiv.org

The reactivity of this compound is largely governed by the strong electron-withdrawing nature of the (difluoromethyl)sulfonyl group (PhSO₂CF₂). cas.cn This group significantly influences the electron density of the attached benzene ring. Quantum chemical calculations are employed to quantify these electronic effects by computing properties such as molecular orbital energies (HOMO-LUMO), molecular electrostatic potential maps, and atomic charges. nih.govindexacademicdocs.org

The PhSO₂CF₂ group's inductive effect deactivates the benzene ring towards electrophilic attack. However, the sulfonyl group's ability to coordinate and stabilize reaction intermediates can be a crucial factor in facilitating certain reactions. cas.cn The fluorine atoms further enhance the electron-withdrawing properties compared to a methylsulfonyl group. Studies on fluorinated benzenes show that while fluorine is a strong electron-withdrawing group by induction, its π-electron-donating resonance effect can influence reactivity, making the attached ring more susceptible to electrophilic attack compared to other halo-benzenes. researchgate.net Computational studies on various benzene derivatives have calculated HOMO-LUMO energies and other electronic properties, which are key to understanding their reactivity profiles. indexacademicdocs.org

Table 2: Calculated Electronic Properties of Benzene and Fluorobenzene (Gas Phase) scispace.comindexacademicdocs.org

| Compound | HOMO Energy (au) | LUMO Energy (au) | Energy for Proton Removal (au) |

|---|---|---|---|

| Benzene | -0.248 | 0.088 | 0.6639 |

| Fluorobenzene | -0.252 | 0.081 | 0.6443 |

A significant challenge in organic synthesis is controlling where a reaction occurs on a molecule (regioselectivity) and the spatial arrangement of the product (stereoselectivity). Computational models have been developed to predict these outcomes with high accuracy.

For electrophilic aromatic substitution reactions, the RegioSQM method provides a powerful tool for predicting regioselectivity. chemrxiv.orgrsc.orgresearchgate.net This method calculates the free energies of all possible protonated forms of the aromatic molecule. The position where protonation is energetically most favorable (i.e., forms the most stable intermediate) is predicted to be the site of electrophilic attack. chemrxiv.org This approach has successfully rationalized the regiochemical outcome for over 90% of a large set of literature examples. chemrxiv.orgresearchgate.net More recently, machine learning models like RegioML have been developed, trained on large datasets of reactions to predict regioselectivity with even higher precision. researchgate.net

In reactions involving this compound and its derivatives, these predictive models can be invaluable. For example, the regioselective C3 difluoroalkylation of 2-pyridone under photoredox catalysis demonstrates the importance of controlling reaction sites. cas.cn The ability to computationally predict such selectivity saves significant time and resources in the laboratory by guiding synthesis planning. rsc.org

Future Perspectives and Emerging Research Directions

Novel Applications of ((Difluoromethyl)sulfonyl)benzene in Sustainable Synthesis

The increasing demand for greener chemical processes has spurred research into more sustainable methods for incorporating difluoromethyl groups into organic molecules. This compound is central to these efforts, which aim to reduce environmental impact by minimizing waste and avoiding harsh or hazardous reagents.

Development of More Environmentally Benign Difluoromethylation Methods

A significant trend in sustainable synthesis is the move away from traditional reagents that have negative environmental consequences, such as ozone-depleting chlorodifluoromethane (B1668795). acs.org Modern synthetic strategies are increasingly focused on atom economy, which maximizes the incorporation of atoms from the reactants into the final product. In this context, atom-economical radical (phenylsulfonyl)difluoromethylation of isocyanides using PhSO2CF2H has been developed under transition-metal-free conditions. nih.gov This method generates the PhSO2CF2 radical in a one-pot process through the oxidation of the PhSO2CF2⁻ anion, which is formed by the deprotonation of this compound. nih.gov

Furthermore, research has yielded methods that operate under mild, transition-metal-free conditions, enhancing the environmental profile of these reactions. nih.govrsc.org For instance, the direct nucleophilic substitution of this compound with organothiocyanates proceeds without a transition metal catalyst to form (benzenesulfonyl)difluoromethyl thioethers. rsc.org This approach can be combined with various thiocyanation methods for the late-stage functionalization of molecules like alkyl halides and aryl diazonium salts. rsc.org Similarly, the development of new electrophilic (phenylsulfonyl)difluoromethylating reagents derived from PhSO2CF2H allows for the functionalization of a wide array of compounds under mild and metal-free conditions. acs.orgnih.gov The use of visible-light-induced photoredox catalysis also represents a green and efficient strategy, as demonstrated in the difluoromethylation of heterocycles using O2 as a benign oxidant. nih.govresearchgate.net

Expanding the Scope of Difluoromethylation Reactions

The versatility of this compound is demonstrated by its application in a variety of reaction types, including nucleophilic, electrophilic, and radical pathways. cas.cn Ongoing research seeks to expand the utility of this reagent by applying it to new classes of substrates and exploring novel reaction mechanisms.

Exploration of New Substrate Classes and Reaction Modes

The synthetic utility of this compound and its derivatives has been significantly broadened to include a diverse range of starting materials. nih.govrsc.org Recent advancements have enabled the difluoromethylation of previously challenging substrates.

New Substrate Classes:

Isocyanides and Arylboronic Acids: An atom-economical, transition-metal-free radical process has been developed for the (phenylsulfonyl)difluoromethylation of isocyanides. nih.govcas.cn

Organothiocyanates, Alkyl Halides, and Aryl Diazonium Salts: These compounds can be converted to (benzenesulfonyl)difluoromethyl thioethers via direct nucleophilic substitution with this compound under metal-free conditions. rsc.org

(Hetero)arenes: A newly designed electrophilic reagent derived from PhSO2CF2H facilitates the C–H (phenylsulfonyl)difluoromethylation of various (hetero)arenes, including complex bioactive molecules. nih.govrsc.org

Carbonyls and Epoxides: Nucleophilic difluoro(phenylsulfonyl)methylation has been successfully applied to carbonyl compounds like aldehydes. cas.cn While challenging, methods for the nucleophilic difluoromethylation of epoxides are also being developed to synthesize β-difluoromethyl alcohols. nih.gov

Unsaturated Compounds: A photoredox-catalyzed radical approach using a sulfonium (B1226848) salt derived from PhSO2CF2H has been shown to functionalize various unsaturated compounds.

New Reaction Modes: The exploration of different reactive intermediates generated from this compound has opened up new synthetic avenues.

Electrophilic Difluoromethylation: A significant advance has been the development of a bench-stable and easily prepared electrophilic S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt. acs.orgnih.gov This reagent serves as a versatile tool for creating C(sp²)–CF₂SO₂Ph, C(sp³)–CF₂SO₂Ph, and S–CF₂SO₂Ph bonds under mild, transition-metal-free conditions. nih.govrsc.org

Radical Difluoromethylation: Under transition-metal-free conditions, a PhSO2CF2 radical can be generated from PhSO2CF2H and used to functionalize isocyanides. nih.gov This reaction shows excellent tolerance for various functional groups. nih.gov

Photoredox Catalysis: Merging the chemistry of (phenylsulfonyl)difluoromethyl-sulfonium salts with photocatalysis provides an efficient method for the direct functionalization of olefins through the light-driven generation of a fluoroalkyl radical.

| Reaction Mode | Substrate Class | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Organothiocyanates, Alkyl Halides, Aryl Diazonium Salts | Transition-metal-free; allows late-stage functionalization. | rsc.org |

| Nucleophilic Addition | Carbonyl Compounds (Aldehydes) | Proceeds with substoichiometric base to minimize side reactions. | cas.cn |

| Electrophilic C-H Functionalization | (Hetero)arenes (e.g., anilines, phenols, melatonin) | Uses a novel, bench-stable dibenzothiophenium salt; mild and metal-free. | nih.govrsc.org |

| Radical Addition | Isocyanides | Atom-economical; transition-metal-free; one-pot synthesis. | nih.govcas.cn |

| Photoredox-Catalyzed Radical Addition | Unsaturated Compounds (Olefins) | Uses a sulfonium salt as a radical precursor under mild, light-driven conditions. |

Interdisciplinary Research with this compound

The unique properties imparted by the difluoromethyl group make this compound a compound of interest beyond traditional organic synthesis. Its potential is being explored in materials science and for the development of diagnostic tools in medicine.

Potential in Materials Science Research

Organofluorine compounds are prevalent in materials science due to the unique properties conferred by fluorine atoms. nih.gov The selective introduction of fluoroalkyl groups like difluoromethyl is a common strategy to modulate the characteristics of organic materials. nih.govresearchgate.net The difluoromethyl group, in particular, can influence properties such as lipophilicity, metabolic stability, and molecular conformation. nih.govacs.org While specific applications of materials derived directly from this compound are still an emerging area, the methodologies developed for its use are highly relevant. The ability to introduce the PhSO2CF2 group, which can be further transformed into CF2H, CF2=, or -CF2- moieties, provides a versatile toolkit for designing novel functional materials with tailored electronic and physical properties. cas.cn

Applications in Radiochemistry and PET Ligand Discovery

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.govnih.govnih.gov The difluoromethyl group is of significant interest in the design of pharmaceuticals and, by extension, PET ligands. cas.cnacs.org Its ability to act as a bioisostere for other functional groups and to participate in hydrogen bonding can enhance binding affinity and selectivity to biological targets. nih.govacs.org

While direct methods to label this compound with ¹⁸F are not yet established, the development of new radiochemistry techniques for creating ¹⁸F-difluoromethyl motifs is a major area of research. acs.orgnih.govacs.org Accessing molecules with the gem-¹⁸F-difluoromethyl(ene) group remains a challenge in radiochemistry. acs.org Recent breakthroughs, such as manganese-mediated oxidative ¹⁸F-fluorodecarboxylation and the use of a [¹⁸F]difluorocarbene reagent, are expanding the toolkit for synthesizing ¹⁸F-difluoromethylated molecules with high molar activity. acs.orgnih.gov These advancements are crucial for developing novel PET radiotracers for oncology and neuroscience, and the principles could potentially be adapted to precursors like this compound in the future. nih.govecancer.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |